

physicochemical properties of 1,6-diiodoperfluorohexane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,6-Diiodoperfluorohexane**

Cat. No.: **B046685**

[Get Quote](#)

An In-Depth Technical Guide to **1,6-Diiodoperfluorohexane**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1,6-diiodoperfluorohexane** ($C_6F_{12}I_2$), a significant compound in the field of fluorinated materials. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis methodologies, reactivity, and key applications of this versatile molecule. The structure of this guide is tailored to present the information in a logical and accessible manner, prioritizing scientific integrity and practical insights.

Introduction: A Unique Fluorinated Building Block

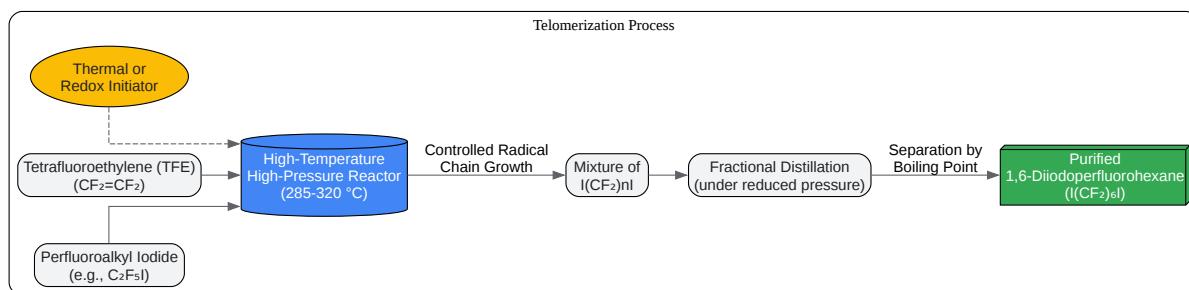
1,6-Diiodoperfluorohexane, with the IUPAC name **1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane**, is a perfluorinated alkyl iodide.^[1] Its structure consists of a six-carbon chain fully substituted with fluorine atoms, capped at both ends by iodine atoms.^{[2][3]} This unique arrangement of highly electronegative fluorine atoms and reactive iodine atoms imparts a distinct combination of properties, including high thermal stability, chemical inertness of the fluorinated backbone, and specific reactivity at the carbon-iodine bonds.^[3] These characteristics make it a valuable precursor and building block in advanced organic synthesis and polymer chemistry.^[2]

The molecule's high density and hydrophobicity are direct consequences of its fluorinated nature.^{[2][3]} Its utility spans from creating specialized polymers and surfactants to serving as a key intermediate in the synthesis of complex fluorinated pharmaceuticals and materials.^[2]

Core Physicochemical Properties

The physical and chemical properties of **1,6-diodoperfluorohexane** are fundamental to its handling, storage, and application. Due to its perfluorinated structure, it exhibits properties significantly different from its hydrocarbon analogs. It is a dense material that can exist as a low-melting solid or a colorless liquid at or near room temperature.^[3]

A summary of its key quantitative properties is presented below. It is important to note that reported boiling points can vary based on the pressure under which they were measured.


Property	Value	Conditions / Notes	Source(s)
CAS Number	375-80-4	[1][4][5]	
Molecular Formula	C ₆ F ₁₂ I ₂	[1][4][6]	
Molecular Weight	553.85 g/mol	[1][2][4]	
Appearance	White or colorless to light yellow solid or liquid	Low-melting solid	[3]
Melting Point	25-30 °C	(lit.)	[4][5]
Boiling Point	185.4 °C	at 760 mmHg	[4]
	173-174 °C	(lit.)	[5]
	160-161 °C	at 760 mmHg	[2]
	115 °C	at 100 mmHg	
Density	2.398 g/cm ³	[4]	
	2.357 g/cm ³	[5]	
Refractive Index	1.398	[4][5][7]	
Vapor Pressure	1.333 - 1013.25 hPa	at 25 - 180 °C	[4][5]
Solubility	Slightly soluble in Chloroform and Methanol	[4][5]	
Light Sensitivity	Decomposes upon exposure to light	Store in a cool, dark place	[2][5]

Synthesis and Purification

The primary industrial pathway for producing linear **1,6-diiodoperfluorohexane** is through a controlled radical process known as telomerization.[2] This method offers high selectivity for linear isomers compared to other techniques like electrochemical fluorination, which often yield mixtures of branched and linear products.[2]

Industrial Synthesis via Telomerization

The telomerization process involves the reaction of a perfluoroalkyl iodide, which acts as the chain transfer agent (the "telogen"), with tetrafluoroethylene (TFE), the monomer being polymerized (the "taxogen").^[2] This builds the perfluorinated carbon chain in a controlled manner.

[Click to download full resolution via product page](#)

Caption: Industrial synthesis of **1,6-diiodoperfluorohexane** via telomerization.

Laboratory-Scale Synthesis Protocol: Telomerization

This protocol outlines a generalized procedure for the synthesis of α,ω -diiodoperfluoroalkanes.

Disclaimer: This is a representative protocol and must be adapted and performed by qualified personnel with appropriate safety measures in a suitable fume hood.

Materials:

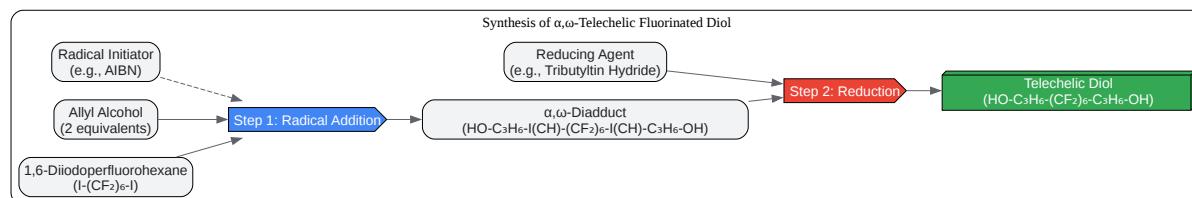
- Autoclave/High-pressure reactor with stirring

- Tetrafluoroethylene (TFE) gas cylinder and mass flow controller
- Pentafluoroethyl iodide (C_2F_5I) or similar telogen
- Thermal initiator (e.g., tert-butyl peroxy pivalate)[2]
- Vacuum pump and fractional distillation apparatus

Procedure:

- Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested.
- Charging Reagents: Evacuate the reactor and charge it with the telogen (e.g., pentafluoroethyl iodide). The molar ratio of telogen to taxogen is critical for controlling the chain length of the final product.[2]
- Initiator Addition: Introduce the thermal initiator into the reactor.
- Pressurization & Heating: Seal the reactor and begin feeding tetrafluoroethylene (TFE) gas to the desired pressure. Simultaneously, heat the reactor to the target temperature (e.g., 285-320 °C) to initiate the radical reaction.[2]
- Reaction: Maintain the temperature and pressure for the required residence time, allowing the telomerization to proceed. The TFE monomer will insert into the carbon-iodine bond of the telogen and the growing chains.
- Cooling & Depressurization: After the reaction period, cool the reactor to ambient temperature and carefully vent any unreacted TFE.
- Product Recovery: Open the reactor and collect the crude product mixture, which will contain diiodoperfluoroalkanes of various chain lengths.
- Purification: Purify the crude mixture using fractional distillation under reduced pressure to isolate **1,6-diiodoperfluorohexane** based on its boiling point.[2]

Chemical Reactivity and Key Transformations


The reactivity of **1,6-diiodoperfluorohexane** is dominated by the two carbon-iodine bonds. The strong electron-withdrawing effect of the perfluoroalkyl chain makes the terminal carbons susceptible to nucleophilic attack and facilitates radical reactions.

Key Reaction Types:

- Nucleophilic Substitution: The iodine atoms are effective leaving groups and can be replaced by a variety of nucleophiles.[2][3]
- Radical Reactions: The C-I bond can be homolytically cleaved to form a perfluoroalkyl radical. This reactivity is central to its use in polymerization and addition reactions.[2]
- Polymerization: It can act as a difunctional monomer or a chain transfer agent in the synthesis of semifluorinated polymers.[2]

Application Workflow: Synthesis of a Telechelic Fluorinated Diol

A prominent application of **1,6-diiodoperfluorohexane** is the synthesis of α,ω -telechelic fluorinated diols. These diols are valuable precursors for creating fluorinated polyurethanes and other advanced polymers. The process involves a two-step sequence: a radical addition to an unsaturated alcohol, followed by the reduction of the remaining iodine atoms.[8]

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of a telechelic diol from **1,6-diodoperfluorohexane**.

This transformation highlights the compound's utility in creating well-defined, functionalized fluorinated oligomers for materials science applications.[\[8\]](#)

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **1,6-diodoperfluorohexane**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^{19}F NMR: This is the most informative technique. Due to the molecule's symmetry, one would expect three distinct signals corresponding to the $-\text{CF}_2-$ groups at different positions relative to the iodine atoms: the α - CF_2 (adjacent to I), β - CF_2 (next to α), and the central γ - CF_2 groups.
 - ^{13}C NMR: The spectrum would show signals for the different carbon environments, with coupling to fluorine atoms (C-F coupling) splitting the peaks into complex multiplets. Spectroscopic studies have utilized ^{13}C and ^{19}F NMR to investigate the compound's strong halogen bonding with halide anions.[\[9\]](#)
- Infrared (IR) Spectroscopy:
 - The IR spectrum is dominated by very strong absorption bands in the $1100\text{-}1300\text{ cm}^{-1}$ region, which are characteristic of C-F bond stretching vibrations. The C-I stretching vibration would appear at a much lower frequency, typically in the far-IR region. FT-IR has been used to demonstrate that halogen bonding can induce conformational changes in similar molecules.[\[9\]](#)

Safety, Handling, and Environmental Considerations

Proper handling of **1,6-diodoperfluorohexane** is critical to ensure laboratory safety and minimize environmental impact.

Safety Precautions:

- Personal Protective Equipment (PPE): Handle only with appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Use only in a well-ventilated area or a chemical fume hood.[7]
- Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] It can also be harmful if swallowed, in contact with skin, or if inhaled.[5]
- Storage: It is light-sensitive and should be stored in a tightly sealed container in a cool, dark, and refrigerated (0-10°C) place.[2][5]

Environmental Profile:

- Like many perfluorinated compounds (PFAS), **1,6-Diiodoperfluorohexane** is expected to be persistent in the environment.[2][3] Its use and disposal should be managed according to local, state, and federal regulations to prevent environmental release.[2][3]

Conclusion

1,6-Diiodoperfluorohexane is a cornerstone of advanced fluoropolymer and materials chemistry. Its well-defined structure, combining a stable perfluorinated core with reactive terminal iodine atoms, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is paramount for leveraging its full potential in research and development. As with all perfluorinated substances, responsible handling and an awareness of its environmental profile are essential for its sustainable application in science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,6-Diiodoperfluorohexane | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1,6-Diiodoperfluorohexane | 375-80-4 [smolecule.com]

- 3. CAS 375-80-4: 1,6-Diiodoperfluorohexane | CymitQuimica [cymitquimica.com]
- 4. 1,6-Diiodoperfluorohexane | lookchem [lookchem.com]
- 5. 1,6-Diiodododecafluorohexane | 375-80-4 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 375-80-4 Cas No. | Perfluoro-1,6-diiodohexane | Apollo [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Strong halogen bonding of 1,2-diiodoperfluoroethane and 1,6-diiodoperfluorohexane with halide anions revealed by UV-Vis, FT-IR, NMR spectrometers and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 1,6-diiodoperfluorohexane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046685#physicochemical-properties-of-1-6-diiodoperfluorohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com